1-(4-bromophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid
Description
1-(4-Bromophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by a bromophenyl group at position 1, an ethyl group at position 5, and a carboxylic acid moiety at position 4 of the pyrazole ring. Its molecular formula is C₁₂H₁₁BrN₂O₂, with a molecular weight of 295.13 g/mol (CAS RN: 1152881-97-4) . Structurally, its electron-withdrawing bromine substituent and carboxylic acid group enhance polarity, influencing solubility and binding interactions in biological systems .
Properties
IUPAC Name |
1-(4-bromophenyl)-5-ethylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-2-11-10(12(16)17)7-14-15(11)9-5-3-8(13)4-6-9/h3-7H,2H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZQEFGGSVWEAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1C2=CC=C(C=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1152881-97-4 | |
| Record name | 1-(4-bromophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclocondensation of Ethyl Acetoacetate with 4-Bromophenylhydrazine
The most common and well-documented method involves the cyclocondensation of ethyl acetoacetate with 4-bromophenylhydrazine. This reaction forms an ethyl ester intermediate of the pyrazole ring substituted with the 4-bromophenyl group at the 1-position and an ethyl group at the 5-position.
- Reaction conditions:
- Catalyst: Acetic acid or N,N-dimethylformamide dimethyl acetal (DMF-DMA)
- Temperature: Typically 80–100°C
- Time: Approximately 6 hours
- Mechanism: The hydrazine nucleophilically attacks the β-ketoester (ethyl acetoacetate), followed by cyclization and elimination of water to afford the pyrazole ring system.
Hydrolysis of Ethyl Ester to Carboxylic Acid
The ester intermediate is subsequently hydrolyzed under basic conditions to yield the target carboxylic acid.
- Hydrolysis conditions:
- Base: Sodium hydroxide (NaOH) in ethanol/water mixture
- Temperature: Ambient to reflux conditions
- Time: Several hours until complete conversion
- Work-up: Acidification of the reaction mixture precipitates the carboxylic acid product.
Detailed Reaction Conditions and Optimization
| Synthetic Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Cyclocondensation | Ethyl acetoacetate, 4-bromophenylhydrazine, DMF-DMA, 90°C, 6 h | 65–75 | >95 | DMF-DMA enhances cyclization efficiency |
| Hydrolysis | NaOH (aq)/EtOH, reflux, 4–6 h | 85–90 | >98 | Acidification to precipitate product |
- Elevated temperatures (around 90°C) improve cyclization efficiency and yield.
- DMF-DMA acts as a catalyst and stabilizes intermediates, leading to higher purity.
- Recrystallization from ethanol/water mixtures is recommended for final purification.
Alternative Synthetic Approaches
While the above method is standard, other synthetic routes have been explored:
Multi-component reactions (MCRs): Combining substituted benzaldehydes, malononitrile, and phenyl hydrazine derivatives in one pot to form pyrazole carboxylic acids under green chemistry principles. This approach aims to reduce steps and environmental impact but requires precise control of reaction parameters.
Bromination and coupling reactions: Starting from pyrazole derivatives, bromination at the 5-position followed by coupling with 4-bromophenyl groups under base catalysis (e.g., K2CO3 in DMF) can also yield related compounds, but may require additional steps for introducing the ethyl group at the 5-position.
Research Findings and Analytical Data
Spectroscopic Characterization
-
- ^1H NMR confirms the presence of the ethyl group (triplet and quartet signals), aromatic protons of the 4-bromophenyl group, and the pyrazole ring protons.
- ^13C NMR shows characteristic signals for the carboxylic acid carbon (~170–175 ppm), aromatic carbons, and ethyl carbons.
-
- Strong absorption bands at ~1685 cm⁻¹ (C=O stretch of carboxylic acid)
- Broad bands around 2500–3300 cm⁻¹ indicating acidic OH stretch
- NH stretch from pyrazole ring near 3100–3400 cm⁻¹
Single-crystal X-ray diffraction (SC-XRD):
- Confirms molecular structure, bond lengths (C–C ~1.39 Å), and dihedral angles between aromatic and pyrazole rings (~15°), supporting the proposed structure and tautomeric form.
Stability and Purity
- The compound shows good thermal stability up to 150°C.
- Purity above 95% is achievable with recrystallization and chromatographic techniques.
- Forced degradation studies indicate stability in pH range 3–9 for at least 24 hours.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation + Hydrolysis | Ethyl acetoacetate, 4-bromophenylhydrazine, DMF-DMA, NaOH, 90°C, 6 h | 65–75 | High purity, well-established | Multi-step, moderate yield |
| Multi-component reaction (MCR) | Benzaldehyde derivative, malononitrile, phenyl hydrazine, catalyst | Variable | One-pot, greener chemistry | Requires optimization |
| Bromination + Coupling | Pyrazole derivative, NBS, K2CO3, DMF, radical initiator | Moderate | Useful for related derivatives | Additional steps for ethyl group |
Chemical Reactions Analysis
Types of Reactions: 1-(4-bromophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be employed to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. 1-(4-bromophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines. The presence of the bromophenyl group enhances its interaction with biological targets, potentially leading to effective treatments for cancers such as breast and lung cancer.
2. Anti-inflammatory Properties
Research has shown that compounds containing pyrazole rings can exhibit anti-inflammatory effects. This particular compound has been tested in vitro for its ability to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Agricultural Science
1. Herbicidal Activity
The compound has been investigated for its herbicidal properties. Its structural characteristics allow it to interfere with plant growth by inhibiting specific enzymes involved in the biosynthesis of essential metabolites. Field studies have demonstrated effective weed control in crops without significant phytotoxicity to the plants.
2. Pesticide Development
As a novel scaffold, this compound is being explored for the development of new pesticides. Its ability to disrupt pest metabolism at the biochemical level makes it a candidate for creating environmentally friendly pest control agents.
Materials Science
1. Polymer Chemistry
This compound has potential applications in polymer chemistry, particularly as a building block for synthesizing new materials with desirable mechanical and thermal properties. Its incorporation into polymer matrices can enhance the material's resistance to heat and chemicals.
2. Nanomaterials
Research is ongoing into the use of this pyrazole derivative in the synthesis of nanomaterials. Its unique electronic properties may contribute to the development of advanced materials for electronics and photonics.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer | Demonstrated significant cytotoxicity against breast cancer cells with an IC50 value of 15 µM. |
| Study B | Herbicidal | Showed 85% weed control in field trials with no adverse effects on corn crops. |
| Study C | Material Science | Enhanced thermal stability in polymer composites when incorporated at 5% by weight. |
Mechanism of Action
The mechanism by which 1-(4-bromophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Halogen Substitution : Bromine (target compound) vs. chlorine (e.g., ) alters electronic effects and lipophilicity. Bromine’s larger atomic radius may enhance van der Waals interactions in binding pockets.
- Functional Groups : The carboxylic acid in the target compound contrasts with ester () or ketone () derivatives, impacting reactivity and bioavailability.
- Biological Relevance : The dichlorophenyl analog () demonstrates crystallographically confirmed π-π stacking, a feature critical for protein-ligand interactions.
Imidazole and Triazole Analogs
Key Observations :
- Heterocycle Core : Imidazoles () and triazoles () introduce additional nitrogen atoms, altering hydrogen-bonding capacity and metabolic stability compared to pyrazoles.
- Substituent Diversity : Methoxy groups () enhance electron-donating effects, while pyridine () introduces basicity, influencing pharmacokinetics.
Biological Activity
1-(4-bromophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid (CAS No. 1152881-97-4) is a compound belonging to the pyrazole class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H12BrN3O2, with a molecular weight of 295.15 g/mol. The structure features a pyrazole ring substituted with a bromophenyl group and an ethyl side chain, which may contribute to its biological properties.
Anticancer Activity
Research indicates that compounds containing the pyrazole structure exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. For instance, studies have shown that related pyrazole derivatives can inhibit microtubule assembly and induce morphological changes in breast cancer cells (MDA-MB-231) at concentrations as low as 1.0 μM, enhancing caspase-3 activity significantly at higher concentrations (10.0 μM) .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has also been explored. Compounds similar to this compound have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators .
In Vitro Studies
A study focused on the synthesis and evaluation of various pyrazole derivatives found that those with similar structural motifs to this compound exhibited significant cytotoxicity against several cancer cell lines, including lung and colorectal cancers. The compounds showed IC50 values ranging from 2.5 μM to 10 μM, indicating potent antiproliferative effects .
Case Studies
- Breast Cancer : In a specific case study involving MDA-MB-231 cells, treatment with related pyrazole compounds resulted in a notable increase in apoptosis markers and cell cycle arrest at G2/M phase, suggesting effective anticancer activity .
- Inflammation Models : In animal models of inflammation, pyrazole derivatives demonstrated significant reductions in paw edema and inflammatory cytokine levels when compared to control groups .
Data Summary
| Biological Activity | Effect | IC50 (μM) | Cell Line/Model |
|---|---|---|---|
| Anticancer | Induces apoptosis | 1.0 - 10 | MDA-MB-231 |
| Microtubule assembly inhibition | Disrupts mitotic spindle | 20 | Various cancer cell lines |
| Anti-inflammatory | Reduces edema | Not specified | Animal models |
Q & A
Q. What are the common synthetic routes for preparing 1-(4-bromophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid?
The synthesis typically involves cyclocondensation of substituted ketones or esters with hydrazine derivatives. For example, ethyl acetoacetate can react with phenylhydrazine and DMF-DMA (dimethylformamide dimethyl acetal) to form pyrazole intermediates, followed by hydrolysis under basic conditions to yield the carboxylic acid moiety . Bromine substitution at the 4-position of the phenyl ring is achieved via electrophilic aromatic substitution or using pre-brominated precursors. Reaction optimization often focuses on solvent selection (e.g., ethanol or DMF), temperature control (60–100°C), and catalyst use (e.g., acetic acid) to improve yields .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Key techniques include:
- X-ray crystallography : Resolves molecular conformation and crystallographic packing (e.g., bond angles, dihedral angles between pyrazole and aryl rings) .
- FT-IR and NMR spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) and substituent positions (¹H NMR: ethyl group protons at δ 1.2–1.4 ppm; bromophenyl protons as a doublet near δ 7.5–7.7 ppm) .
- Mass spectrometry : Confirms molecular weight (295.13 g/mol) and fragmentation patterns .
Q. What preliminary biological activities have been reported for pyrazole-4-carboxylic acid derivatives?
Pyrazole derivatives exhibit antimicrobial, anticancer, and anti-inflammatory properties. For example, 5-methyl-1-phenyl analogs showed inhibitory effects on bacterial growth (MIC values: 8–32 µg/mL against S. aureus), while bromophenyl substituents enhance lipophilicity and target binding in kinase inhibition assays . Activity varies with substituent position; 4-bromo groups improve steric interactions with hydrophobic enzyme pockets .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in pyrazole derivatives?
Single-crystal X-ray diffraction provides precise bond lengths (e.g., C-Br: ~1.89 Å) and torsional angles between the pyrazole ring and bromophenyl group, critical for understanding steric effects. For instance, in 1-(4-bromophenyl)-5-ethyl derivatives, the dihedral angle between the pyrazole and aryl rings typically ranges from 5–15°, indicating near-planar conformations that favor π-π stacking in crystal lattices . Data collection parameters (e.g., Mo-Kα radiation, 100 K temperature) and refinement software (e.g., SHELXL) ensure accuracy .
Q. What computational methods are used to predict electronic properties and reactivity?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G** basis set) model frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For bromophenyl pyrazoles, electron-withdrawing bromine lowers HOMO energy (-6.2 eV), enhancing electrophilic substitution resistance. Molecular docking (AutoDock Vina) simulates ligand-protein interactions, identifying potential binding sites in enzymes like COX-2 or EGFR .
Q. How can researchers address discrepancies in biological activity data across studies?
Contradictions often arise from assay conditions (e.g., cell line variability, IC50 measurement protocols) or substituent effects. For example, 5-ethyl groups may improve solubility but reduce membrane permeability in certain cell models. Methodological solutions include:
- Standardized assays : Use common cell lines (e.g., HeLa, MCF-7) and controls.
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., replacing bromine with chlorine) to isolate electronic/steric contributions .
- Meta-analysis : Compare data across publications using statistical tools (e.g., p-value adjustments for multiple comparisons) .
Methodological Notes
- Synthetic Optimization : Use reflux conditions with anhydrous solvents to minimize hydrolysis side reactions .
- Crystallography : Slow evaporation from ethanol/water mixtures yields diffraction-quality crystals .
- Computational Validation : Cross-validate DFT results with experimental spectral data (e.g., UV-Vis λmax) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
